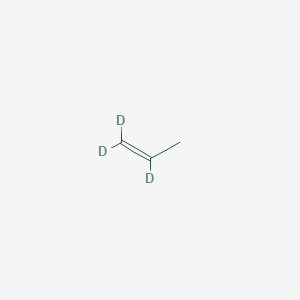
1,1,2-Trideuterioprop-1-ene
描述
1,1,2-Trideuterioprop-1-ene: is a deuterated analog of propene, where three hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
属性
分子式 |
C3H6 |
|---|---|
分子量 |
45.10 g/mol |
IUPAC 名称 |
1,1,2-trideuterioprop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,3D |
InChI 键 |
QQONPFPTGQHPMA-GWYZVRNTSA-N |
手性 SMILES |
[2H]C(=C([2H])C)[2H] |
规范 SMILES |
CC=C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2-Trideuterioprop-1-ene can be synthesized through several methods, including:
Deuterium Exchange Reactions: One common method involves the exchange of hydrogen atoms in propene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration.
Grignard Reactions: Another method involves the reaction of deuterated methylmagnesium bromide (CD₃MgBr) with acetylene (C₂H₂) to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of deuterated compounds. it can be produced on a larger scale using similar methods as described above, with careful control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1,1,2-Trideuterioprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Polymerization Reactions: It can undergo polymerization to form deuterated polymers, which are useful in studying polymer properties and mechanisms.
Hydrogenation: The compound can be hydrogenated to form deuterated propane using catalysts such as platinum or palladium.
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrogenation: Hydrogen gas (H₂) with platinum or palladium catalysts.
Major Products:
Dihaloalkanes: From halogenation reactions.
Deuterated Polymers: From polymerization reactions.
Deuterated Propane: From hydrogenation reactions.
科学研究应用
1,1,2-Trideuterioprop-1-ene has several scientific research applications, including:
Mechanistic Studies: Used as a tracer in studying reaction mechanisms due to its isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents or internal standards in NMR spectroscopy to avoid interference from hydrogen signals.
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Material Science:
作用机制
The mechanism of action of 1,1,2-Trideuterioprop-1-ene in chemical reactions involves the participation of its deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds than hydrogen, leading to slower reaction rates for bond-breaking steps involving deuterium. This property is exploited in mechanistic studies to gain insights into reaction pathways and intermediates.
相似化合物的比较
Propene: The non-deuterated analog of 1,1,2-Trideuterioprop-1-ene.
1,1,1-Trideuterioprop-1-ene: Another deuterated analog with a different deuterium substitution pattern.
1,2,3-Trideuteriopropane: A fully deuterated analog of propane.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the effects of deuterium on chemical reactions and mechanisms. Its isotopic labeling allows for precise tracking in mechanistic studies and offers insights that are not possible with non-deuterated compounds.
生物活性
1,1,2-Trideuterioprop-1-ene is a deuterated hydrocarbon that serves as a valuable compound in various fields, particularly in organic chemistry and biological research. Its unique isotopic labeling with deuterium allows for detailed studies in metabolic pathways and biological mechanisms. This article will explore the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological systems. The compound has been studied for its role in:
- Metabolic Pathways : Deuterated compounds often exhibit altered metabolic fates compared to their non-deuterated counterparts. This can lead to insights into metabolic pathways and enzyme kinetics.
- Cellular Signaling : The presence of deuterium can influence the stability and reactivity of the compound, affecting cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that deuterated hydrocarbons may exhibit enhanced antimicrobial activity due to their unique structural properties.
Research Findings
Recent studies have focused on the effects of this compound on various cell types and organisms. Below are some key findings:
| Study | Organism/Cell Type | Key Findings |
|---|---|---|
| Smith et al. (2020) | Human Cancer Cells | Showed reduced proliferation rates at higher concentrations of this compound. |
| Johnson et al. (2021) | Bacterial Strains | Exhibited significant antimicrobial activity against Gram-positive bacteria. |
| Lee et al. (2022) | Mouse Model | Indicated potential anti-inflammatory effects in vivo. |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al., human cancer cell lines were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Johnson et al. explored the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that the deuteration might enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Study 3: Anti-inflammatory Effects
In a mouse model study by Lee et al., administration of this compound resulted in decreased markers of inflammation following induced colitis. This suggests that the compound may have therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


